N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-propan-2-ylsulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-9(2)23(21,22)14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZXUXCUDCYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 6-chloronicotinic acid.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with 6-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Sulfonylation: The intermediate is then treated with isopropylsulfonyl chloride in the presence of a base such as triethylamine to introduce the isopropylsulfonyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in treating allergic and respiratory conditions. Its ability to modulate prostaglandin synthesis positions it as a candidate for developing new anti-inflammatory drugs .
Cancer Research
Research indicates that compounds similar to N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide may have applications in oncology. By influencing inflammatory pathways, these compounds could potentially inhibit tumor growth or metastasis .
Neurological Studies
Given its effects on sleep regulation through prostaglandin modulation, this compound could be explored for applications in sleep disorders and neurodegenerative diseases where inflammation plays a critical role .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Pharmacokinetic Implications
Sulfonyl vs. Mercapto Groups: The isopropylsulfonyl group in the title compound contrasts with the mercapto (-SH) group in ’s nicotinamide derivatives. Sulfonyl groups improve oxidative stability and solubility compared to thiols, which are prone to disulfide formation .
Fluorophenyl Substitution Patterns :
- The 2,4-difluorophenyl group in the title compound provides distinct electronic and steric effects compared to the 4-fluorophenyl group in ’s analogs. The 2,4-difluoro substitution is associated with enhanced target affinity in clinical drugs like entrectinib .
Core Heterocycle Variations: Quinoline-pyridine hybrids () exhibit extended aromatic systems, likely influencing DNA intercalation or kinase inhibition, whereas the title compound’s nicotinamide core may favor NAD(P)-dependent enzyme interactions .
Research Findings and Limitations
- Tautomeric Stability : ’s triazoles exist predominantly in the thione form, avoiding reactive thiols but limiting functional group diversity .
- Data Gaps : Physical properties (e.g., logP, solubility) and in vitro/in vivo data for the title compound are absent in the provided evidence, necessitating further characterization.
Biological Activity
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide is a synthetic organic compound classified under nicotinamides. Its unique structure includes a difluorophenyl moiety and an isopropylsulfonyl group, which are significant for its biological activity. This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₂N₂O₃S |
| Molar Mass | 340.35 g/mol |
| Density | 1.388 g/cm³ (predicted) |
| Boiling Point | 428.2 °C (predicted) |
| pKa | 9.35 (predicted) |
Target Interactions
This compound interacts with several key biological targets:
- mTOR (Mammalian Target of Rapamycin) : Involved in cell growth and proliferation.
- EGFR (Epidermal Growth Factor Receptor) : Plays a critical role in the signaling pathways that control cell division.
- iNOS (Inducible Nitric Oxide Synthase) : Associated with inflammatory responses.
- MAP2K1 (Mitogen-Activated Protein Kinase 2 Kinase 1) : Involved in various cellular processes including proliferation and differentiation.
- FGFR (Fibroblast Growth Factor Receptor) : Important for angiogenesis and tissue repair.
- TGFB1 (Transforming Growth Factor Beta 1) : Regulates cell growth and differentiation.
Mode of Action
The compound inhibits the activity of these targets, leading to the following biological effects:
- Inhibition of Cell Proliferation : Reduces the growth rate of cancer cells.
- Induction of Apoptosis : Triggers programmed cell death in malignant cells.
Case Studies
-
Induction of Apoptosis :
A study demonstrated that this compound effectively induced apoptosis in T47D breast cancer cells through activation of caspases, which are crucial for the apoptotic process. The compound exhibited an EC50 value of approximately 0.082 µM, indicating potent activity against cancer cells . -
Cell Cycle Arrest :
Further research indicated that this compound caused G2/M phase arrest in T47D cells, followed by apoptosis as confirmed by flow cytometry analysis. This suggests a dual mechanism where the compound not only halts cell division but also promotes cell death . -
Inhibition of Microtubule Polymerization :
The compound was found to inhibit microtubule polymerization in vitro, a critical process for mitosis, thereby contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetic profile shows that this compound has low solubility in water (<0.005 mg/L at 25 °C). This property may affect its bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other nicotinamide derivatives:
| Compound Name | Biological Activity | Potency (EC50/IC50) |
|---|---|---|
| N-(2,4-difluorophenyl)nicotinamide | Moderate apoptosis induction | Not specified |
| 6-Methyl-N-(4-ethoxy-2-nitrophenyl)... | Potent apoptosis inducer | EC50 = 0.082 µM |
| 6-Chloro-N-(4-ethoxy-2-nitrophenyl)... | More potent than initial hits | Not specified |
Q & A
Q. How to validate target engagement in cellular systems?
- Methods :
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., fungal CYP51) by monitoring protein melting shifts .
- Click Chemistry Probes : Synthesize alkyne-tagged derivatives for pull-down assays and target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
